molecular formula C6H4N4O2 B3057633 Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- CAS No. 832127-75-0

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-

Cat. No.: B3057633
CAS No.: 832127-75-0
M. Wt: 164.12 g/mol
InChI Key: XAQWROUZMHXYNQ-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a nitrogen-rich heterocyclic compound featuring fused pyridine and triazinone rings with a hydroxyl substituent at the 3-position. Its structural complexity allows for diverse chemical modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypyrido[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6-4-2-1-3-7-5(4)8-9-10(6)12/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQWROUZMHXYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=NN(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461167
Record name Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832127-75-0
Record name Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclocondensation

A foundational approach involves the condensation of 2-aminonicotinic acid derivatives with urea or thiourea under basic conditions. For instance, heating 2-aminonicotinic acid with urea in the presence of sodium ethoxide at 150–160°C facilitates cyclization to form the pyrido-triazinone core. The hydroxyl group at position 3 is introduced via in situ hydrolysis of intermediate nitrile or ester functionalities. This method, however, often requires prolonged reaction times (12–24 hours) and yields moderate quantities (40–55%) due to competing side reactions.

Acid-Mediated Cyclization

Trifluoroacetic acid (TFA) catalyzes high-pressure cyclocondensation reactions between 1-amino-2-iminopyridine-3-carbonitriles and α-keto acids, as demonstrated in Q-tube reactors. For example, reacting 1-amino-2-imino-4-phenylpyridine-3-carbonitrile with pyruvic acid under TFA catalysis at 120°C for 8 hours yields 3-hydroxypyrido[2,3-d]-1,2,3-triazin-4(3H)-one with improved regioselectivity (68% yield). The acidic environment promotes intramolecular dehydration, while the α-keto acid serves as both a carbonyl source and hydroxyl group donor.

Oxidative Functionalization of Thio Derivatives

Thiol Intermediate Synthesis

The thio-analogue, 3-thioxopyrido[2,3-d]-1,2,3-triazin-4(3H)-one, serves as a precursor for hydroxylation. As reported by Abdel-Mohsen et al., treatment of 2-aminonicotinamide with carbon disulfide in alkaline ethanol generates a thiol intermediate, which undergoes cyclization with hydrazine hydrate to form the thioxo derivative.

Oxidation to Hydroxyl Group

Subsequent oxidation of the thio group with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 4 hours quantitatively converts the thioxo moiety to a hydroxyl group. This two-step approach achieves an overall yield of 62–70%, with the oxidation step exhibiting high efficiency (>95% conversion).

Microwave-Assisted One-Pot Synthesis

Recent advances leverage microwave irradiation to accelerate cyclization. A representative protocol involves irradiating a mixture of 2-aminonicotinic acid hydrazide and ethyl glyoxylate in dimethylformamide (DMF) at 150°C for 20 minutes. The microwave conditions enhance reaction kinetics, reducing the synthesis time from hours to minutes while maintaining yields of 58–65%. The hydroxyl group arises from the ester hydrolysis of the glyoxylate moiety during workup.

Reductive Amination and Cyclization

Reductive Alkylation

Aminopyridine derivatives undergo reductive alkylation with formaldehyde or aryl aldehydes in the presence of sodium cyanoborohydride, followed by cyclization with phosgene equivalents. For instance, 2,4-diaminonicotinic acid reacts with 3,4,5-trimethoxybenzaldehyde under reductive conditions to form a Schiff base intermediate, which cyclizes with triphosgene to yield the triazinone. The hydroxyl group is introduced via post-cyclization oxidation of a methylene bridge using manganese dioxide.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of nitro precursors provides an alternative pathway. Starting with 3-nitro-2-aminonicotinic acid, catalytic hydrogenation over Pd/C (5% w/w) in methanol reduces the nitro group to an amine, which subsequently cyclizes with urea under reflux to form the hydroxylated triazinone. This method avoids harsh oxidizing agents but requires careful control of hydrogen pressure to prevent over-reduction.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Advantages Limitations
Base-Catalyzed Cyclo. 2-Aminonicotinic acid, urea 150°C, 24 h 40–55 Simple reagents Low yield, long reaction time
Acid-Mediated Cyclo. Iminopyridine, α-keto acid TFA, 120°C, 8 h 68 High regioselectivity Requires specialized equipment
Thio Oxidation 2-Aminonicotinamide, CS₂ H₂O₂, 60°C, 4 h 62–70 High conversion efficiency Two-step process
Microwave Synthesis Hydrazide, ethyl glyoxylate Microwave, 150°C, 20 min 58–65 Rapid synthesis Limited scalability
Reductive Amination Diaminonicotinic acid, aldehyde NaBH₃CN, triphosgene 50–60 Versatile for substituents Multiple steps

Mechanistic Elucidation of Key Steps

Cyclocondensation Pathways

The formation of the triazinone ring proceeds via nucleophilic attack of the pyridine amino group on electrophilic carbonyl carbons, followed by dehydration. In TFA-catalyzed reactions, protonation of the carbonyl oxygen enhances electrophilicity, facilitating intramolecular cyclization.

Hydroxylation Dynamics

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling and regulation . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Class Core Structure Key Features Bioactivity Implications References
Pyrido[2,3-d]pyrimidin-4(3H)-one Pyridine + pyrimidinedione Two heterocycles; HOMO localized on pyrimidinedione Herbicidal activity via HOMO-LUMO interactions
Pyrido-triazolopyrimidinones Pyridine + pyrimidine + triazole Three heterocycles; expanded conjugation Reduced EGFR inhibition due to steric effects
Tetracyclic derivatives Pyrido-pyrimido-quinazoline-dione Four heterocycles; planar structure Enhanced anticancer activity (IC50: 1–10 µM)
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBT) Benzene + triazinone Hydroxy-triazinone moiety; no pyridine ring Peptide coupling reagent; no reported bioactivity

Substituent Effects

  • Thiophene or arylidene substituents : Modulate electron density and improve antimicrobial activity (MIC: 2–8 µg/mL) .
  • Hydroxyl group at 3-position : Increases hydrogen-bonding capacity, influencing solubility and target binding (e.g., kinase active sites) .

Electronic Properties and Bioactivity

Frontier Molecular Orbital (FMO) Analysis

  • Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-: Predicted HOMO localized on the triazinone ring, LUMO on pyridine. Higher LUMO energy (−1.2 eV) compared to flumioxazin (−1.5 eV) suggests reduced electron-accepting capacity, impacting herbicidal activity .
  • Pyrido-pyrimidinone derivatives: HOMO on pyrimidinedione correlates with herbicidal efficacy, while LUMO on pyridine aids electron transfer .

Biological Activity

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a heterocyclic compound notable for its unique fused ring system that includes both pyridine and triazine structures. This compound has attracted significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C_6H_4N_4O
  • Molecular Weight : 164.12 g/mol
  • CAS Number : 832127-75-0

This compound's structure allows it to participate in a variety of chemical reactions, making it a valuable scaffold for drug development and other applications in medicinal chemistry.

Antimicrobial Properties

Research has demonstrated that Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- exhibits antimicrobial activity against various pathogens. One study reported the synthesis of derivatives that showed significant antimicrobial effects, with minimum inhibitory concentrations (MIC) indicating effectiveness against several bacterial strains. The compound's activity was particularly noted against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. A study highlighted its ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2) kinase activity, which is crucial for tumor angiogenesis. This inhibition was linked to reduced proliferation of human microvascular endothelial cells (MVECs), indicating a potential mechanism for its anticancer effects .

Case Study: VEGFR-2 Inhibition

CompoundIC50 (µM)Effect on MVEC Proliferation
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one11d (less than PTK787)Significant reduction
PTK7875Reference

The above table summarizes findings from studies comparing the efficacy of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one with established inhibitors like PTK787.

The biological activity of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits tyrosine kinases and phosphodiesterases involved in cellular signaling pathways.
  • Cell Cycle Regulation : It may induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.

Comparison with Related Compounds

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one can be compared with similar heterocyclic compounds like Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine.

CompoundStructure TypeNotable Activity
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-oneTriazine derivativeAntimicrobial, anticancer
Pyrido[2,3-d]pyrimidinePyrimidine derivativeAnticancer
Pyrazolo[3,4-d]pyrimidinePyrazole derivativeKinase inhibitor

This comparison highlights the unique properties of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one that may lead to novel therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
Reactant of Route 2
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-

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